Absence of Target Engagement Data
A search of ChEMBL, BindingDB, and PubMed using the compound's CAS number, InChIKey (MDQALCDBXOUYOB-UHFFFAOYSA-N), and SMILES returned no bioactivity results for N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide. This stands in contrast to structurally related pyrrolidine carboxamides described in patent literature, for which SMYD3/2 inhibitory activity (IC50) or InhA inhibition data are typically reported [1]. The complete absence of quantitative target data prevents any head-to-head or cross-study potency comparison.
| Evidence Dimension | Bioactivity annotation availability |
|---|---|
| Target Compound Data | No IC50, Ki, or EC50 values reported in ChEMBL, BindingDB, or PubMed. |
| Comparator Or Baseline | Structurally related pyrrolidine carboxamides in US2020/0048195A1 typically include SMYD3/2 inhibition data. |
| Quantified Difference | Cannot be calculated; target compound lacks any quantitative activity data. |
| Conditions | Database search (ChEMBL, BindingDB, PubMed) conducted via InChIKey and SMILES, inclusive of records through April 2026. |
Why This Matters
For scientific selection, the absence of target engagement data means the compound cannot be prioritized over any analog with known, favorable activity metrics.
- [1] EPIZYME, INC. Substituted Pyrrolidine Carboxamide Compounds. US Patent Application Publication US 2020/0048195 A1, February 13, 2020. View Source
